molecular formula C7H9NO2 B2571755 4-ethyl-1H-pyrrole-3-carboxylic acid CAS No. 1529230-07-6

4-ethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2571755
CAS RN: 1529230-07-6
M. Wt: 139.154
InChI Key: JCWLQJLPCFWKMW-UHFFFAOYSA-N
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Description

“4-ethyl-1H-pyrrole-3-carboxylic acid” is a derivative of pyrrole-3-carboxylic acid . Pyrrole-3-carboxylic Acid is used in the preparation of isoindolinone compounds as cereblon inhibitors and GSPT1 degraders .


Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester” has been reported . Its molecular formula is C9H13NO2 and its molecular weight is 167.2050 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"4-ethyl-1H-pyrrole-3-carboxylic acid" and its derivatives serve as precursors in the synthesis of complex heterocyclic compounds. For example, ethyl 2-methyl-2,3-butadienoate undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines, showcasing the utility in constructing nitrogen-containing rings with significant potential in pharmaceuticals and agrochemicals (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Material Science Applications

In material science, derivatives of "this compound" are used to synthesize novel compounds with potential applications in electronics and nanotechnology. For instance, the synthesis of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole and its electropolymerization demonstrate the potential for developing conductive polymers, which are crucial for creating flexible electronic devices (Nigel A. Lengkeek, J. Harrowfield, G. Koutsantonis, 2010).

Organic Chemistry and Catalysis

In organic chemistry, the application extends to facilitating novel synthesis pathways. For example, the direct synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry highlights its role in constructing ligands for metal complexes, contributing to advancements in catalysis and materials chemistry (R. Zong, Hui Zhou, R. Thummel, 2008).

Computational and Theoretical Chemistry

Theoretical studies on derivatives of "this compound" provide insights into the electronic structure, reactivity, and potential applications in designing new molecules with desired properties. For instance, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, alongside computational studies, reveal details about its electronic structure and potential for forming heteronuclear double hydrogen bonds (R. N. Singh, Amit Kumar, R. Tiwari, Poonam Rawat, R. Manohar, 2013).

Safety and Hazards

Pyrrole-3-carboxylic acid, a compound similar to “4-ethyl-1H-pyrrole-3-carboxylic acid”, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

4-ethyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-5-3-8-4-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWLQJLPCFWKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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